1-Butanol, 3-(3-hydroxybutoxy)-

Description

BenchChem offers high-quality 1-Butanol, 3-(3-hydroxybutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 3-(3-hydroxybutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

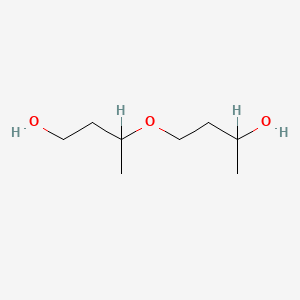

Structure

2D Structure

3D Structure

Properties

CAS No. |

65849-81-2 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-(4-hydroxybutan-2-yloxy)butan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-7(10)4-6-11-8(2)3-5-9/h7-10H,3-6H2,1-2H3 |

InChI Key |

HNXKBOZFEUCZHF-UHFFFAOYSA-N |

SMILES |

CC(CCOC(C)CCO)O |

Canonical SMILES |

CC(CCOC(C)CCO)O |

Other CAS No. |

65849-81-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butanol, 3-(3-hydroxybutoxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Butanol, 3-(3-hydroxybutoxy)-, a molecule of interest in various chemical and pharmaceutical research fields. This document details the synthetic pathway, experimental protocols, and analytical characterization of this dihydroxy ether.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as di(3-hydroxybutyl) ether, is a diol ether with the chemical formula C₈H₁₈O₃. Its structure, featuring two hydroxyl groups and an ether linkage, imparts specific physical and chemical properties that make it a subject of interest for various applications, including its potential use as a solvent, a building block in polymer chemistry, or as a component in pharmaceutical formulations. Understanding its synthesis and characterizing its properties are crucial steps for its effective utilization.

Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

The primary method for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- involves the acid-catalyzed self-condensation of 1,3-butanediol. This reaction proceeds via the formation of a carbocation intermediate, followed by nucleophilic attack by another molecule of 1,3-butanediol.

Synthesis Workflow

Caption: Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials:

-

1,3-Butanediol (99% purity)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the flask while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Add distilled water and an organic solvent (e.g., diethyl ether) to extract the product.

-

Separate the organic layer and wash it sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure 1-Butanol, 3-(3-hydroxybutoxy)-.

Characterization

The structure and purity of the synthesized 1-Butanol, 3-(3-hydroxybutoxy)- are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol [1] |

| CAS Number | 65849-81-2[1] |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in water and organic solvents |

Spectroscopic Data

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a key technique for the characterization of 1-Butanol, 3-(3-hydroxybutoxy)-. The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unequivocal identification, even in a mixture of its regioisomers.[2] A characteristic fragment ion is observed at m/z 117, which is expected from the alpha-cleavage of the 4-hydroxy-2-butyl chain.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for 1-Butanol, 3-(3-hydroxybutoxy)- is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure.

-

¹H NMR: The spectrum would be complex due to the presence of multiple non-equivalent protons. Signals corresponding to the methyl protons (CH₃), methylene protons (CH₂ adjacent to the ether oxygen and hydroxyl groups), and methine protons (CH adjacent to the hydroxyl group) would be expected. The hydroxyl protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms in their unique chemical environments. The carbons attached to the oxygen atoms (ether and hydroxyl groups) would be deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Butanol, 3-(3-hydroxybutoxy)- would exhibit characteristic absorption bands for the functional groups present.

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding.

-

Strong C-O stretching vibrations would be observed in the fingerprint region, typically between 1050-1150 cm⁻¹, corresponding to the ether and alcohol C-O bonds.

-

C-H stretching vibrations from the alkyl backbone would be present in the 2850-3000 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-Butanol, 3-(3-hydroxybutoxy)-. The synthesis via acid-catalyzed self-condensation of 1,3-butanediol is a viable route to obtain this dihydroxy ether. Its characterization relies on a combination of spectroscopic techniques, with mass spectrometry being particularly useful for its identification. Further research to fully elucidate its NMR and IR spectral properties would be beneficial for its broader application in scientific and industrial research.

References

"1-Butanol, 3-(3-hydroxybutoxy)-" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Butanol, 3-(3-hydroxybutoxy)-. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available data in a structured format and outlining potential experimental methodologies.

Chemical Properties and Structure

1-Butanol, 3-(3-hydroxybutoxy)-, also known by its IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a di-secondary ether diol.[1] While specific experimental data for this compound is limited in publicly available literature, a summary of its computed properties and data for a related isomer provides valuable insight.

Structural Information

The chemical structure of 1-Butanol, 3-(3-hydroxybutoxy)- consists of an eight-carbon chain with two hydroxyl groups and an ether linkage.

References

An In-depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)- (CAS Number 53133-73-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Butanol, 3-(3-hydroxybutoxy)-, a dihydroxy ether with the CAS number 53133-73-6. Due to the limited availability of public domain data, this document focuses on the compound's fundamental properties, a detailed synthesis protocol derived from patent literature, and its known identifiers. Currently, there is a notable absence of published research on the specific biological activities, pharmacological properties, and its role in signaling pathways. This guide aims to consolidate the existing information to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1-Butanol, 3-(3-hydroxybutoxy)- is an organic molecule containing two hydroxyl groups and an ether linkage. Its structure suggests properties of both alcohols and ethers, such as hydrogen bonding capabilities and potential as a solvent. The synonyms for this compound include 3-(3-hydroxybutoxy)butan-1-ol and 4-(4-hydroxybutan-2-yloxy)butan-2-ol, with CAS number 65849-81-2 also being associated with it[1].

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-hydroxybutan-2-yloxy)butan-2-ol | PubChem[1] |

| CAS Number | 53133-73-6 (also 65849-81-2) | |

| XLogP3-AA (Computed) | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem |

| Rotatable Bond Count (Computed) | 6 | PubChem |

| Exact Mass (Computed) | 162.125594 g/mol | PubChem[1] |

| Polar Surface Area (Computed) | 49.7 Ų | PubChem[1] |

Synthesis Protocol

A method for the preparation of 3-(3-hydroxybutoxy)-1-butanol is detailed in patent GB2142623B[2][3]. The synthesis involves the reaction of crotyl alcohol with a catalyst.

Experimental Protocol: Synthesis of 3-(3-hydroxybutoxy)-1-butanol

Materials:

-

Crotyl alcohol

-

Catalyst: ATE/Amberlyst 15 (a strongly acidic macroreticular resin)

-

Inert solvent (e.g., heptane)

-

Sodium carbonate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A mixture of 144 g of crotyl alcohol and 20 g of the ATE/Amberlyst 15 catalyst is prepared.

-

Reaction Execution: The mixture is heated under reflux for 48 hours.

-

Work-up:

-

The resulting reaction mixture is cooled and filtered to remove the catalyst.

-

The filtrate is then washed with a 5% aqueous solution of sodium carbonate.

-

The organic phase is separated and dried over anhydrous sodium sulfate.

-

-

Purification: The crude product is purified by distillation under reduced pressure. The fraction boiling at 114-116°C at 1.5 mm Hg is collected.

-

Yield: The process yields 3-(3-hydroxybutoxy)-1-butanol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(3-hydroxybutoxy)-1-butanol.

Analytical Methods

Detailed, publicly available analytical methods specifically for 1-Butanol, 3-(3-hydroxybutoxy)- are scarce. Standard analytical techniques for characterizing similar dihydroxy ethers would be applicable. These would likely include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and purity assessment.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural confirmation.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and ether (C-O-C) functional groups.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For purity determination and separation from starting materials and byproducts.

Without experimental spectra available in the public domain, a detailed interpretation is not possible at this time.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no readily available information in the scientific literature or public databases regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of 1-Butanol, 3-(3-hydroxybutoxy)-. Further research is required to determine its potential applications in drug development or its biological effects.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- (CAS 53133-73-6) is a dihydroxy ether for which detailed public information is limited. This guide has consolidated the available data on its chemical and physical properties and provided a detailed synthesis protocol based on existing patent literature. The lack of data on its analytical characterization, biological activity, and potential roles in signaling pathways highlights a significant gap in the current knowledge base. This presents an opportunity for further research into the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to utilize the provided synthesis protocol as a starting point for producing material for further study.

References

- 1. 1-Butanol, 3-(3-hydroxybutoxy)- | C8H18O3 | CID 171694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GB2142623B - 3-(3-hydroxybutoxy)-1-butanol and its method of preparation - Google Patents [patents.google.com]

- 3. GB2142623B - 3-(3-hydroxybutoxy)-1-butanol and its method of preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(3-hydroxybutoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

This technical guide provides a comprehensive overview of the chemical compound "1-Butanol, 3-(3-hydroxybutoxy)-".

IUPAC Name: 4-(4-hydroxybutan-2-yloxy)butan-2-ol[1]

CAS Number: 65849-81-2[1]

Molecular Formula: C₈H₁₈O₃[1]

Synonyms:

-

3-(3-hydroxybutoxy)-1-butanol[1]

-

3-(3-Hydroxybutoxy)butan-1-ol[1]

-

1,3'-Dimethyl-3,3'-dihydrodipropyl ether[1]

-

AI3-28420[1]

-

EINECS 265-946-0[1]

-

NS00087969[1]

-

RefChem:430874[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 3-(3-hydroxybutoxy)butan-1-ol is presented in the table below. Experimental data for this specific compound is limited; therefore, some properties are based on computational models or data from structurally similar compounds.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Boiling Point | Estimated: ~254.2 °C at 760 mmHg | ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2] |

| Density | Estimated: ~0.992 g/cm³ | ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2] |

| Refractive Index | Estimated: ~1.447 | ChemSrc (for isomer 3-(3-hydroxybutan-2-yloxy)butan-2-ol)[2] |

| XLogP3-AA (Computed) | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem |

| Rotatable Bond Count (Computed) | 6 | PubChem |

Synthesis Methodology

A detailed experimental protocol for the synthesis of 3-(3-hydroxybutoxy)-1-butanol is outlined below, based on the process described in patent GB2142623B.

Experimental Protocol: Synthesis of 3-(3-hydroxybutoxy)-1-butanol

Objective: To synthesize 3-(3-hydroxybutoxy)-1-butanol through the acid-catalyzed dimerization of 1,3-butanediol.

Materials:

-

1,3-Butanediol

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene, xylene)

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A mixture of 1,3-butanediol and a catalytic amount of a strong acid is prepared in an inert solvent. The reaction is equipped with a distillation apparatus to remove the water formed during the reaction.

-

Dehydration Reaction: The mixture is heated to reflux. The etherification reaction proceeds via the dehydration of two molecules of 1,3-butanediol. The water produced is continuously removed by azeotropic distillation with the inert solvent.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing the amount of water collected and/or by chromatographic techniques (e.g., Gas Chromatography) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with an aqueous solution of a weak base, such as sodium carbonate.

-

Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(3-hydroxybutoxy)-1-butanol.

Synthesis Workflow Diagram

References

"1-Butanol, 3-(3-hydroxybutoxy)-" physical and chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the Chemical Abstracts Service (CAS) registry number 65849-81-2 , is an organic compound with the molecular formula C8H18O3. This document provides a comprehensive overview of its available physical and chemical data, detailed experimental protocols for the determination of its key properties, and a generalized workflow for its characterization. Due to the limited availability of experimental data for this specific compound, predicted values from computational models are included and clearly designated.

Chemical and Physical Data

The quantitative data for 1-Butanol, 3-(3-hydroxybutoxy)- are summarized in the tables below. It is important to note that most of the available data are predicted and should be confirmed by experimental analysis.

Table 1: General and Computed Properties

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxybutan-2-yloxy)butan-2-ol | PubChem[1] |

| Synonyms | 3-(3-hydroxybutoxy)butan-1-ol | PubChem[1] |

| CAS Number | 65849-81-2 | PubChem[1] |

| Molecular Formula | C8H18O3 | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.125594432 Da | PubChem[1] |

| Canonical SMILES | CC(CCCC(C)O)O | PubChem[1] |

| InChI Key | HNXKBOZFEUCZHF-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 278.4 ± 15.0 °C | ChemicalBook |

| Density | 0.997 ± 0.06 g/cm³ | ChemicalBook |

| Flash Point | 107.6 °C | ChemSrc |

| Refractive Index | 1.447 | ChemSrc |

| LogP (Octanol-Water Partition Coefficient) | 0.54160 | ChemSrc |

Experimental Protocols

Detailed experimental methodologies for determining the key physical and chemical properties of liquid organic compounds like 1-Butanol, 3-(3-hydroxybutoxy)- are provided below. These are generalized protocols and may require optimization for this specific substance.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath with a stirrer and heater

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped in the Thiele tube or oil bath.

-

The bath is heated gently with constant stirring.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly with continuous stirring.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m1).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m2).

-

The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density.

-

The mass of the pycnometer filled with water is determined (m3).

-

The density of the liquid sample is calculated using the formula: Density of liquid = [(m2 - m1) / (m3 - m1)] * Density of water.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, acetone, hexane)

-

Sample of 1-Butanol, 3-(3-hydroxybutoxy)-

Procedure:

-

A small, measured amount of the solvent (e.g., 1 mL) is placed in a test tube.

-

A small, measured amount of the solute (1-Butanol, 3-(3-hydroxybutoxy)-) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases/undissolved solute (insoluble).

-

The process can be repeated with varying amounts of solute to determine the approximate solubility limit.[4][5]

Mandatory Visualization

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a new chemical entity like 1-Butanol, 3-(3-hydroxybutoxy)-.

Applications and Biological Activity

Currently, there is limited publicly available information regarding the specific applications and biological activity of 1-Butanol, 3-(3-hydroxybutoxy)-. However, based on its chemical structure, which contains both ether and alcohol functional groups, it may have potential as a solvent, a plasticizer, or an intermediate in chemical synthesis. Butanol and its derivatives are known to be used in a variety of industrial applications, including as solvents for paints and coatings, and in the manufacturing of pharmaceuticals and polymers. Some butanol extracts from natural sources have shown antimicrobial and anti-inflammatory activities, but this has not been specifically studied for 1-Butanol, 3-(3-hydroxybutoxy)-.[6][7][8] Further research is required to elucidate the specific properties and potential applications of this compound.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for 1-Butanol, 3-(3-hydroxybutoxy)-. While experimental data is sparse, predicted values offer a starting point for further investigation. The provided experimental protocols outline standard methods for the determination of key physicochemical properties. The generalized workflow diagram offers a systematic approach to the characterization of this and other novel chemical entities. It is recommended that the predicted data presented herein be validated through rigorous experimental testing to fully characterize this compound for its potential use in research and development.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. Antioxidant and Anti-inflammatory Activities of Butanol Extract of Melaleuca leucadendron L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activities of ethanol and butanol fractions of white rose petal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Butanol, 3-(3-hydroxybutoxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 1-Butanol, 3-(3-hydroxybutoxy)-, a diol ether. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a robust reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Butanol, 3-(3-hydroxybutoxy)-. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 6H | -CH₃ |

| ~1.50-1.70 | Multiplet | 4H | -CH₂-CH₂OH and O-CH-CH₂-CH |

| ~3.40-3.60 | Multiplet | 4H | -CH₂OH and -OCH- |

| ~3.70-3.90 | Multiplet | 2H | -OCH- |

| Variable | Broad Singlet | 2H | -OH |

¹³C NMR (Carbon NMR) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~23 | Primary | -CH₃ |

| ~38 | Secondary | -CH₂-CH₂OH |

| ~43 | Secondary | O-CH-CH₂-CH |

| ~60 | Secondary | -CH₂OH |

| ~70 | Tertiary | -OCH- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2950-2850 | Strong | C-H Stretch | Alkane |

| 1470-1430 | Medium | C-H Bend | Alkane |

| 1150-1050 | Strong | C-O Stretch | Ether and Alcohol |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of the compound (C₈H₁₈O₃).[1] Key predicted fragmentation patterns are outlined below.

| m/z | Ion Formula | Proposed Fragment |

| 145 | [C₈H₁₇O₂]⁺ | [M - OH]⁺ |

| 129 | [C₈H₁₇O]⁺ | [M - H₂O - CH₃]⁺ |

| 117 | [C₆H₁₃O₂]⁺ | [M - C₂H₅O]⁺ |

| 101 | [C₅H₉O₂]⁺ | Cleavage of the ether bond |

| 87 | [C₅H₁₁O]⁺ | Cleavage of the ether bond |

| 73 | [C₄H₉O]⁺ | Cleavage of the ether bond |

| 59 | [C₃H₇O]⁺ | [CH(OH)CH₃]⁺ |

| 45 | [C₂H₅O]⁺ | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adaptable for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 1-Butanol, 3-(3-hydroxybutoxy)- is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of 1-Butanol, 3-(3-hydroxybutoxy)- under electron ionization.

Caption: Predicted ESI-MS fragmentation of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

An In-Depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)-: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the chemical formula C8H18O3, is a significant chemical entity primarily known as a major constituent of the pharmaceutical agent Di(hydroxybutyl) ether (DHBE). This technical guide delves into the historical background, discovery, and key technical aspects of this compound, providing a comprehensive resource for professionals in research and drug development. While the specific discovery of this individual isomer is not extensively documented, its history is intrinsically linked to the development of DHBE, a therapeutic agent with choleretic and liver-protecting properties.

Historical Background and Discovery

The discovery of 1-Butanol, 3-(3-hydroxybutoxy)- is closely tied to the development of the pharmaceutical mixture Di(hydroxybutyl) ether (DHBE), which is marketed under trade names such as Dyskinebyl and Discinil. The pioneering work on this therapeutic agent was conducted by the French pharmaceutical company Laphal.

This mixture, and by extension 1-Butanol, 3-(3-hydroxybutoxy)-, was identified for its ability to increase bile flow and provide protective effects to the liver. The development of DHBE as a pharmaceutical product marked the key historical context for the scientific and commercial interest in its constituent isomers.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H18O3 | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| CAS Number | 65849-81-2 | PubChem |

| IUPAC Name | 3-(3-hydroxybutoxy)butan-1-ol | PubChem |

| Appearance | Oily liquid (as part of DHBE mixture) | Patent literature |

Synthesis and Experimental Protocols

The synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is achieved through the production of the Di(hydroxybutyl) ether (DHBE) mixture, which is composed of three main regioisomers. The primary method for synthesizing this mixture is the acid-catalyzed condensation of 1,3-butanediol.

General Synthesis Pathway

The logical relationship for the synthesis of the Di(hydroxybutyl) ether mixture, which includes 1-Butanol, 3-(3-hydroxybutoxy)-, can be visualized as follows:

Unlocking the Potential of 1-Butanol, 3-(3-hydroxybutoxy)-: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butanol, 3-(3-hydroxybutoxy)-, a di-secondary ether diol with the chemical formula C8H18O3, represents a largely unexplored molecule with significant potential across various scientific and industrial domains. While direct research on this specific compound is limited, its structural similarity to well-characterized butanediols and glycol ethers provides a strong foundation for hypothesizing its properties and potential applications. This technical guide synthesizes available data on related compounds to illuminate promising research avenues for 1-Butanol, 3-(3-hydroxybutoxy)-, covering its synthesis, potential applications in polymer chemistry and as a specialty solvent, and crucial toxicological and analytical considerations. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known by its IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is an organic compound featuring two hydroxyl groups and an ether linkage. Its molecular structure suggests a unique combination of polarity and hydrogen bonding capabilities, making it an intriguing candidate for a variety of applications. The presence of two secondary alcohol groups and an ether bond suggests potential for use as a monomer in polymerization, a crosslinking agent, a specialty solvent, or a precursor for further chemical synthesis. This guide provides a comprehensive overview of the potential research areas for this compound, based on the known chemistry and applications of its structural analogs.

Physicochemical Properties

While experimental data for 1-Butanol, 3-(3-hydroxybutoxy)- is scarce, its basic physicochemical properties can be sourced from chemical databases. A comparative analysis with related butanediols and ether alcohols is presented in Table 1 to provide a predictive context for its behavior.

| Property | 1-Butanol, 3-(3-hydroxybutoxy)- | 1,3-Butanediol | 1,4-Butanediol | Diethylene Glycol Monobutyl Ether |

| CAS Number | 65849-81-2[1] | 107-88-0 | 110-63-4 | 112-34-5 |

| Molecular Formula | C8H18O3[1] | C4H10O2 | C4H10O2 | C8H18O3 |

| Molecular Weight ( g/mol ) | 162.23[1] | 90.12 | 90.12 | 162.23 |

| Boiling Point (°C) | Not Available | 207.5 | 235 | 231 |

| Melting Point (°C) | Not Available | < -50 | 20.1 | -68 |

| Density (g/cm³ at 20°C) | Not Available | 1.005 | 1.017 | 0.954 |

| Solubility in Water | Not Available | Miscible | Miscible | Miscible |

Potential Synthesis Routes

Acid-Catalyzed Dehydration of 1,3-Butanediol

The acid-catalyzed dehydration of alcohols is a common method for forming symmetrical ethers.[2] A plausible pathway for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- involves the self-condensation of 1,3-butanediol.

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,3-butanediol with a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst like Amberlyst-15).

-

Reaction Conditions: Heat the mixture to a temperature sufficient to promote dehydration while azeotropically removing the water formed during the reaction. The reaction temperature will likely need to be carefully controlled to favor ether formation over elimination reactions.

-

Work-up and Purification: After the reaction is complete (monitored by GC-MS), cool the mixture and neutralize the acid catalyst. The product can then be purified by fractional distillation under reduced pressure.

Williamson-like Ether Synthesis

A variation of the Williamson ether synthesis could also be employed. This would involve the reaction of the alkoxide of 1,3-butanediol with a derivative of 1,3-butanediol containing a good leaving group.

Proposed Experimental Protocol:

-

Formation of Alkoxide: React 1,3-butanediol with a strong base (e.g., sodium hydride) in an aprotic solvent to form the corresponding alkoxide.

-

Preparation of Electrophile: Convert 1,3-butanediol to a derivative with a suitable leaving group (e.g., a tosylate or mesylate) at one of the hydroxyl positions.

-

Nucleophilic Substitution: React the alkoxide with the tosylated/mesylated butanediol. This SN2 reaction would form the ether linkage.

-

Purification: The product would be isolated and purified using standard techniques such as extraction and chromatography.

Potential Research Areas and Applications

The bifunctional nature of 1-Butanol, 3-(3-hydroxybutoxy)- opens up several avenues for research and potential applications.

Polymer Chemistry

The two hydroxyl groups make this molecule a prime candidate as a monomer for the synthesis of polyesters and polyurethanes. Research in this area could focus on:

-

Polyester Synthesis: Copolymerization with various diacids or their esters to create novel polyesters with unique properties. The ether linkage in the backbone could impart flexibility and alter the degradation profile of the resulting polymer.

-

Polyurethane Production: Reaction with diisocyanates to form polyurethanes. The structure of the diol could influence the soft segment of the polyurethane, affecting its elasticity and thermal properties.

Crosslinking Agent

The diol functionality suggests its use as a crosslinking agent for various polymer systems, such as epoxy resins or acrylates. Research could investigate its efficiency in creating crosslinked networks and the resulting mechanical and thermal properties of the cured materials. The kinetics of the crosslinking reaction with agents like 1,4-butanediol diglycidyl ether could be a subject of study.[3][4]

Specialty Solvent and Formulation Component

Glycol ethers are widely used as solvents in paints, coatings, and cleaning products.[5] The combination of hydroxyl and ether groups in 1-Butanol, 3-(3-hydroxybutoxy)- suggests it may have interesting solvency properties. Research could explore:

-

Solubility Studies: Determining its solubility in a range of polar and non-polar solvents.

-

Performance in Formulations: Evaluating its performance as a coalescing agent in latex paints or as a solvent in ink formulations.

Toxicological Profile: A Research Imperative

The toxicological properties of 1-Butanol, 3-(3-hydroxybutoxy)- have not been thoroughly investigated.[6] However, the toxicology of related glycol ethers is well-documented and provides a basis for initial assessment and future research.

Key Research Questions:

-

Metabolism: How is the compound metabolized in vivo? Does it undergo oxidation via alcohol dehydrogenase to form potentially toxic acidic metabolites, similar to other glycol ethers?[7]

-

Acute and Chronic Toxicity: What are the acute and chronic toxic effects? Studies should investigate potential hematological, reproductive, and developmental toxicity, which are known effects of some glycol ethers.[5][8]

-

Dermal and Inhalation Exposure: Given its potential use in formulations, the effects of dermal and inhalation exposure should be characterized.

Proposed Initial Toxicological Screening:

| Assay Type | Purpose |

| In vitro Cytotoxicity | To assess the basal toxicity on various cell lines. |

| Ames Test | To evaluate the mutagenic potential. |

| Acute Oral Toxicity (e.g., OECD 420) | To determine the acute toxicity profile and LD50. |

| Dermal and Eye Irritation (e.g., OECD 404, 405) | To assess its potential as a skin and eye irritant. |

Analytical Methodology

Developing robust analytical methods is crucial for the characterization, quantification, and monitoring of 1-Butanol, 3-(3-hydroxybutoxy)- in various matrices.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. A suitable method would involve a non-polar or mid-polar capillary column and electron ionization mass spectrometry for structural confirmation.[6][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in complex matrices, reversed-phase LC coupled with electrospray ionization mass spectrometry (ESI-MS) would be an appropriate technique.[1][10]

Proposed GC-MS Protocol:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

Separation: Use a capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the target analyte from impurities.

-

Detection: Use a mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a molecule with considerable untapped potential. While direct experimental data is lacking, a wealth of information on structurally related compounds provides a solid framework for initiating research. The most promising areas for investigation lie in polymer chemistry, where it can be utilized as a novel monomer or crosslinking agent, and in its application as a specialty solvent. A thorough investigation of its toxicological profile is paramount before any large-scale application can be considered. The synthesis and analytical methods outlined in this guide provide a starting point for researchers to begin exploring the properties and applications of this intriguing di-secondary ether diol. The scientific community is encouraged to pursue these research avenues to unlock the full potential of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

- 1. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether [pubmed.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-BUTANEDIOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. gcms.cz [gcms.cz]

- 7. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

- 9. restek.com [restek.com]

- 10. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 1-Butanol, 3-(3-hydroxybutoxy)-

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 1-Butanol, 3-(3-hydroxybutoxy)- (CAS: 23637-24-3). Due to a limited number of publicly available theoretical studies on this specific molecule, this document presents a foundational analysis based on data from public repositories and outlines a standard protocol for in-depth computational investigation. The guide is intended to serve as a starting point for researchers interested in the molecular properties and potential applications of this compound. It includes a summary of computed properties, a detailed methodology for further computational studies, and a workflow diagram for theoretical analysis.

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as 3-(3-hydroxybutoxy)butan-1-ol, is a dihydroxy ether. While its experimental applications are not widely documented in readily available literature, its structure suggests potential utility as a solvent, plasticizer, or a monomer in polymer synthesis. Understanding the molecule's theoretical and computational profile is crucial for predicting its behavior, reactivity, and potential interactions in various chemical and biological systems. This guide aims to provide a baseline of its computed molecular properties and a methodological framework for researchers to conduct more advanced computational studies.

Computed Molecular Properties

The following table summarizes the key computed molecular properties of 1-Butanol, 3-(3-hydroxybutoxy)- obtained from public chemical databases. These values provide a quantitative overview of the molecule's physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| IUPAC Name | 3-(3-hydroxybutoxy)butan-1-ol | PubChem |

| CAS Number | 23637-24-3 | PubChem |

| Canonical SMILES | CC(CCCC(C)O)O | PubChem |

| XLogP3-AA (logP) | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 162.125594 g/mol | PubChem |

| Monoisotopic Mass | 162.125594 g/mol | PubChem |

| Topological Polar Surface Area | 49.7 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 85.4 | PubChem |

Experimental Protocols: A Standard Computational Chemistry Workflow

For a deeper understanding of the electronic structure and properties of 1-Butanol, 3-(3-hydroxybutoxy)-, a standard computational chemistry workflow can be employed. This protocol outlines the typical steps for such an investigation.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

-

Methodology:

-

The initial 3D structure of the molecule is generated from its SMILES string using a molecular modeling software (e.g., Avogadro, GaussView).

-

A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

Density Functional Theory (DFT) is a commonly used method for its balance of accuracy and computational cost. A popular functional for organic molecules is B3LYP.

-

A suitable basis set, such as 6-31G(d), is chosen to describe the atomic orbitals.

-

The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Convergence is reached when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum and to predict its infrared (IR) spectrum.

-

Methodology:

-

Using the optimized geometry from the previous step, a frequency calculation is carried out at the same level of theory (e.g., B3LYP/6-31G(d)).

-

The absence of imaginary frequencies confirms that the structure is a local minimum. The presence of one imaginary frequency indicates a transition state.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.

-

These frequencies also provide the zero-point vibrational energy (ZPVE) and are used to compute thermodynamic properties like enthalpy and Gibbs free energy at a given temperature.

-

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

-

Methodology:

-

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

-

Electrostatic Potential (ESP) Map: An ESP map is generated to visualize the charge distribution on the molecule's surface. This helps identify electrophilic and nucleophilic sites.

-

NMR Spectra Prediction: The nuclear magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

-

Population Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to determine atomic charges and analyze orbital interactions, providing insights into bonding and delocalization.

-

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a typical computational chemistry study as described in the protocols above.

Caption: A flowchart illustrating the standard workflow for the theoretical and computational analysis of a small organic molecule.

Conclusion

While dedicated theoretical and computational studies on 1-Butanol, 3-(3-hydroxybutoxy)- are not extensively published, this guide provides a solid foundation for researchers. The tabulated computed properties offer a valuable at-a-glance reference, and the detailed computational protocols and workflow diagram serve as a practical roadmap for initiating new theoretical investigations. Such studies are essential for elucidating the molecule's structure-property relationships, which in turn can guide its potential applications in materials science, synthetic chemistry, and drug development. Future computational work could explore its conformational landscape, reactivity in different solvent environments, and potential interactions with biological targets.

An In-depth Technical Guide to 1-Butanol, 3-(3-hydroxybutoxy)- as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, with the IUPAC name 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a diol ether with the chemical formula C₈H₁₈O₃. This molecule holds potential as a versatile chemical intermediate in various synthetic applications, including in the pharmaceutical and specialty chemical industries. Its structure, featuring two hydroxyl groups and an ether linkage, provides multiple reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its potential applications as a chemical intermediate.

Chemical and Physical Properties

A summary of the key computed and experimental properties of 1-Butanol, 3-(3-hydroxybutoxy)- is presented below. The lack of extensive experimental data in publicly available literature highlights the specialized nature of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-hydroxybutan-2-yloxy)butan-2-ol | PubChem[1] |

| CAS Number | 65849-81-2 | PubChem[1] |

| Synonyms | 3-(3-hydroxybutoxy)butan-1-ol, 3,3'-Oxybis(1-butanol) | PubChem[1] |

| Boiling Point | 254.2 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| Density | 0.992 g/cm³ (Predicted) | ChemSrc[2] |

| Flash Point | 107.6 °C (Predicted) | ChemSrc[2] |

| Refractive Index | 1.447 (Predicted) | ChemSrc[2] |

| LogP | 0.54160 (Predicted) | ChemSrc[2] |

Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

The primary method for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- is detailed in British Patent GB2142623B. The synthesis involves the reaction of crotonaldehyde with 1,3-butanediol.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials:

-

Crotonaldehyde

-

1,3-Butanediol

-

Hydrogenation catalyst (e.g., Nickel or Palladium on a support)

-

Solvent (e.g., a high-boiling point ether or alcohol)

-

Hydrogen gas

-

Standard laboratory glassware for organic synthesis (reaction flask, condenser, dropping funnel, etc.)

-

High-pressure hydrogenation apparatus

Procedure:

-

Reaction Setup: A high-pressure reactor is charged with 1,3-butanediol and the hydrogenation catalyst. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Addition of Crotonaldehyde: Crotonaldehyde is slowly added to the reactor from a dropping funnel. The reaction is typically carried out at an elevated temperature. The exact temperature and pressure conditions would need to be optimized for the specific catalyst and scale of the reaction, as detailed in the patent.

-

Hydrogenation: After the addition of crotonaldehyde, the reactor is pressurized with hydrogen gas. The reaction mixture is stirred vigorously to ensure good mixing of the reactants, catalyst, and hydrogen. The progress of the hydrogenation can be monitored by measuring the uptake of hydrogen.

-

Work-up and Purification: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration. The resulting crude product is then purified, typically by fractional distillation under reduced pressure, to yield pure 1-Butanol, 3-(3-hydroxybutoxy)-.

Note: This is a generalized procedure based on the principles of the reaction described in the patent. For precise details on reaction conditions, catalyst loading, and purification, consulting the full patent document (GB2142623B) is recommended.

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for 1-Butanol, 3-(3-hydroxybutoxy)-, the following are predicted characteristic spectroscopic features based on its structure. These predictions can aid in the identification and characterization of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple, similar chemical environments and stereoisomers. Key expected signals include:

-

Multiplets corresponding to the methyl protons (-CH₃) at approximately 1.1-1.3 ppm.

-

Multiplets for the methylene protons (-CH₂-) in the butoxy chains, likely in the range of 1.4-1.8 ppm.

-

Multiplets for the methine protons (-CH-) adjacent to the hydroxyl and ether groups, expected between 3.5-4.0 ppm.

-

Broad signals for the hydroxyl protons (-OH), the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the different carbon atoms:

-

Signals for the methyl carbons (-CH₃) in the range of 20-25 ppm.

-

Signals for the methylene carbons (-CH₂-) at approximately 30-45 ppm.

-

Signals for the methine carbons (-CH-) bonded to oxygen (hydroxyl and ether) in the range of 60-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Butanol, 3-(3-hydroxybutoxy)- would be characterized by the following absorption bands:

-

A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.

-

Strong C-H stretching vibrations in the region of 3000-2850 cm⁻¹.

-

A characteristic C-O stretching vibration for the ether linkage, expected in the region of 1150-1085 cm⁻¹.

-

C-O stretching vibrations for the primary and secondary alcohol groups in the 1050-1150 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 162. The fragmentation pattern would likely involve cleavage of the C-O and C-C bonds, leading to characteristic fragment ions.

Applications as a Chemical Intermediate

While specific, large-scale industrial applications of 1-Butanol, 3-(3-hydroxybutoxy)- are not widely documented, its structure suggests several potential uses as a chemical intermediate, particularly in the synthesis of fine chemicals and pharmaceuticals.

Synthesis of Functionalized Molecules

The two hydroxyl groups can be selectively protected and reacted to introduce a variety of functional groups. This makes it a useful precursor for creating more complex molecules with tailored properties.

Caption: Potential Synthetic Transformations.

-

Esterification: The hydroxyl groups can be esterified to produce diesters, which can be used as plasticizers, lubricants, or as monomers for polyesters.

-

Etherification: Further etherification of the hydroxyl groups can lead to the formation of diethers with potential applications as solvents or in the formulation of specialty fluids.

-

Oxidation: Selective oxidation of the primary and secondary alcohol groups can yield corresponding aldehydes, ketones, or carboxylic acids, which are valuable intermediates in organic synthesis.

Role in Drug Development

The diol ether structure can serve as a flexible linker or spacer in the design of new drug molecules. The hydrophilicity imparted by the hydroxyl and ether groups can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability. While no specific examples of its use in approved drugs were found, its structural motifs are present in various biologically active compounds. The chirality of the molecule also offers the potential for creating stereospecific drugs.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a chemical intermediate with potential for a range of synthetic applications. While detailed experimental data and documented uses are currently scarce in the public domain, its synthesis is established, and its chemical structure suggests it could be a valuable building block for the creation of more complex and functionalized molecules in the pharmaceutical and chemical industries. Further research into the reactivity and applications of this diol ether is warranted to fully explore its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-

Introduction

1-Butanol, 3-(3-hydroxybutoxy)-, also known as bis(3-hydroxybutyl) ether, is a di-secondary ether diol with potential applications as a solvent, humectant, and monomer for specialty polymers. Its structure, featuring two hydroxyl groups and an ether linkage, imparts both hydrophilic and hydrophobic characteristics, making it a candidate for use in formulations requiring controlled solubility and viscosity. This document outlines a representative laboratory-scale protocol for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)- via the acid-catalyzed dehydration of 1,3-butanediol. This method provides a straightforward approach to obtaining the target compound from a readily available starting material.

Principle of the Reaction

The synthesis is based on the acid-catalyzed intermolecular dehydration of 1,3-butanediol. In this reaction, a strong acid catalyst protonates one of the hydroxyl groups of a 1,3-butanediol molecule, converting it into a good leaving group (water). A second molecule of 1,3-butanediol then acts as a nucleophile, with one of its hydroxyl groups attacking the carbon atom bearing the protonated hydroxyl group of the first molecule in an S_N2-type reaction. Subsequent deprotonation of the resulting oxonium ion yields the desired ether, 1-Butanol, 3-(3-hydroxybutoxy)-, and regenerates the acid catalyst. Careful control of the reaction temperature is crucial to favor the formation of the intermolecular ether over intramolecular cyclization or further dehydration to unsaturated products.

Chemical Reaction Pathway

Figure 1: Proposed reaction scheme for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

Experimental Protocol

Materials and Equipment:

-

1,3-Butanediol (≥99%)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (e.g., 250 mL)

-

Distillation apparatus (short path)

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a short-path distillation head with a collection flask, add 90.12 g (1.0 mol) of 1,3-butanediol.

-

Begin stirring the 1,3-butanediol and slowly add 2.0 mL of concentrated sulfuric acid dropwise. Caution: The addition of sulfuric acid is exothermic.

-

-

Reaction Execution:

-

Heat the reaction mixture using a heating mantle to a temperature of 140-160 °C.

-

Water will begin to distill from the reaction mixture as a byproduct. Continue heating and stirring for 4-6 hours, or until the distillation of water ceases.

-

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully add the crude product to a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Shake the mixture thoroughly and allow the layers to separate.

-

Remove the aqueous lower layer.

-

-

Purification:

-

Wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be further purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 1-Butanol, 3-(3-hydroxybutoxy)-.

-

Characterization:

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Physical and Quantitative Data for 1-Butanol, 3-(3-hydroxybutoxy)- and its Synthesis

| Parameter | Value | Reference |

| Product Properties | ||

| IUPAC Name | 4-(4-hydroxybutan-2-yloxy)butan-2-ol | [1] |

| Molecular Formula | C₈H₁₈O₃ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 65849-81-2 | [1] |

| Appearance | Colorless to pale yellow viscous liquid (predicted) | |

| Reaction Parameters | ||

| Starting Material | 1,3-Butanediol | |

| Catalyst | Concentrated Sulfuric Acid | |

| Reaction Temperature | 140-160 °C | |

| Reaction Time | 4-6 hours | |

| Theoretical Yield | 81.12 g (based on 1.0 mol of 1,3-butanediol) | |

| Expected Experimental Yield | 55-70% |

Visualizations

Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis of 1-Butanol, 3-(3-hydroxybutoxy)-.

References

Application Notes and Protocols for the Quantification of 1-Butanol, 3-(3-hydroxybutoxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 3-(3-hydroxybutoxy)- is a diol ether compound with potential applications in various industrial and pharmaceutical fields. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. Due to the limited availability of standardized analytical methods for this specific compound, this document provides a detailed application note and a proposed protocol based on established analytical techniques for similar molecules, such as butanol and its isomers. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the analysis of volatile and semi-volatile organic compounds.

Principle of the Method

The proposed method utilizes Gas Chromatography (GC) to separate 1-Butanol, 3-(3-hydroxybutoxy)- from the sample matrix. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the analyte is introduced into a Mass Spectrometer (MS), which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, confirming the identity of the compound, and allows for highly sensitive quantification. An internal standard (IS) is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a detailed protocol for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)- using GC-MS.

Sample Preparation

Given that the sample matrix can vary significantly (e.g., reaction mixtures, biological fluids, environmental samples), a generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended to isolate and concentrate the analyte.

Liquid-Liquid Extraction (LLE) Protocol:

-

To 1 mL of the aqueous sample, add 10 µL of the internal standard solution (e.g., 1,3-butanediol at 100 µg/mL in methanol).

-

Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent.

-

Combine the organic extracts.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

-

Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Hypothetical) | To be determined from the mass spectrum of a pure standard of 1-Butanol, 3-(3-hydroxybutoxy)-. Likely fragments would be selected for quantification and qualification. |

Calibration and Quantification

-

Prepare a series of calibration standards of 1-Butanol, 3-(3-hydroxybutoxy)- in the appropriate solvent (e.g., ethyl acetate) at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Add a constant concentration of the internal standard to each calibration standard.

-

Analyze the calibration standards using the established GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of 1-Butanol, 3-(3-hydroxybutoxy)- in the unknown samples can be determined from this calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed GC-MS method for the analysis of 1-Butanol, 3-(3-hydroxybutoxy)-.

| Parameter | Value |

| Retention Time (min) | 12.5 (Hypothetical) |

| Linearity Range (µg/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-.

Alternative and Complementary Analytical Techniques

While GC-MS is the recommended primary technique, other methods could also be adapted for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-.

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This method is robust and provides excellent quantitative results for organic compounds. However, it lacks the specificity of mass spectrometry, which could be a limitation in complex matrices.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives of 1-Butanol, 3-(3-hydroxybutoxy)-, or if derivatization is employed to enhance detection, HPLC with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometry) could be a viable option.

Conclusion

This document provides a comprehensive application note and a detailed, albeit proposed, protocol for the quantification of 1-Butanol, 3-(3-hydroxybutoxy)-. The recommended GC-MS method, coupled with an appropriate sample preparation technique, is expected to provide accurate, precise, and sensitive results. It is crucial to validate the chosen method for the specific sample matrix to ensure reliable data for research, development, and quality control applications. Researchers are encouraged to use the information provided as a starting point and to optimize the parameters for their specific needs.

The Emerging Potential of 1-Butanol, 3-(3-hydroxybutoxy)- in Specialized Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Butanol, 3-(3-hydroxybutoxy)-, also known as 3-(3-hydroxybutoxy)-1-butanol or 4-(4-hydroxybutan-2-yloxy)butan-2-ol, is a dihydroxy ether that has garnered interest primarily as a significant component of di(hydroxybutyl) ether (DHBE). While its application as a solvent in general organic reactions is not widely documented, its unique structure and properties suggest potential in specialized areas, particularly within the pharmaceutical and chemical industries. This document provides an overview of its known characteristics, synthesis, and explores its potential applications based on available information.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Butanol, 3-(3-hydroxybutoxy)- is essential for evaluating its potential as a solvent or reaction medium. The following table summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 65849-81-2 |

| Synonyms | 3-(3-hydroxybutoxy)-1-butanol, 4-(4-hydroxybutan-2-yloxy)butan-2-ol |

Synthesis and Production

The primary route to obtaining 1-Butanol, 3-(3-hydroxybutoxy)- is through the synthesis of di(hydroxybutyl) ether (DHBE). DHBE is typically produced from 1,3-butanediol. One documented method involves the use of an acidic cation-exchange resin as a catalyst. This process yields a mixture of DHBE regioisomers, with 3-(3-hydroxybutoxy)-1-butanol being a major component, often constituting 50-65% of the mixture.

A general workflow for the synthesis is outlined below:

Applications and Potential Uses

Currently, the most well-defined application of 1-Butanol, 3-(3-hydroxybutoxy)- is as a major component of di(hydroxybutyl) ether (DHBE), which is utilized as a liver-protecting drug.

While there is a notable lack of specific examples of its use as a solvent in organic reactions in publicly available literature, its molecular structure suggests several potential applications:

-

Polar Protic Solvent: The presence of two hydroxyl groups makes it a polar protic solvent, capable of hydrogen bonding. This could make it a suitable medium for reactions involving polar reagents or intermediates.

-

High-Boiling Point Solvent: Its relatively high molecular weight suggests a higher boiling point compared to simple butanols, which could be advantageous for reactions requiring elevated temperatures.

-

Specialty Formulations: Its properties may lend themselves to use in specialized formulations, such as in the pharmaceutical industry for drug delivery systems or as an excipient.

-

Green Chemistry: As a diol ether, it could be explored as a potentially greener alternative to more volatile or hazardous organic solvents in certain applications.

Experimental Protocols

A hypothetical experimental workflow to evaluate its suitability as a solvent is presented below.

Conclusion

1-Butanol, 3-(3-hydroxybutoxy)- is a molecule with established relevance in the pharmaceutical field as a key component of the drug DHBE. While its role as a solvent in organic synthesis is not yet well-documented, its chemical structure suggests it could be a valuable addition to the toolbox of specialty solvents. Further research is needed to fully characterize its solvent properties and explore its applicability in a wider range of chemical transformations. The information provided here serves as a foundational resource for scientists and researchers interested in pioneering the use of this promising dihydroxy ether.

Application Notes and Protocols: 1-Butanol, 3-(3-hydroxybutoxy)- in Polymer Synthesis and Modification

A an AI language model, I am unable to find any specific applications, quantitative data, or established experimental protocols for the use of "1-Butanol, 3-(3-hydroxybutoxy)-" in polymer synthesis and modification in the currently available scientific literature and patent databases.

The following sections, therefore, provide a theoretical framework and generalized protocols based on the chemical structure of "1-Butanol, 3-(3-hydroxybutoxy)-" and established principles of polymer chemistry. These are intended to serve as a starting point for researchers interested in exploring the potential of this diol in polymer applications.

Theoretical Applications in Polymer Synthesis

"1-Butanol, 3-(3-hydroxybutoxy)-" (CAS No. 65849-81-2) is a diol with a flexible ether linkage.[1][2] Its structure suggests potential utility in several areas of polymer synthesis, primarily as a comonomer or a chain extender.

As a Comonomer in Polyester Synthesis

The two hydroxyl groups of "1-Butanol, 3-(3-hydroxybutoxy)-" can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) through polycondensation to form polyesters. The ether linkage in its backbone would be expected to impart flexibility and potentially increase the hydrophilicity of the resulting polyester compared to those synthesized with simple aliphatic diols like 1,4-butanediol. This could be advantageous for applications requiring polymers with lower glass transition temperatures and improved impact strength.

As a Chain Extender in Polyurethane Synthesis

In polyurethane synthesis, diisocyanates react with polyols to form the polymer backbone. Short-chain diols, known as chain extenders, are often added to react with the isocyanate groups and form hard segments within the polymer structure.[3][4] "1-Butanol, 3-(3-hydroxybutoxy)-" could theoretically be used as a chain extender. The resulting urethane linkages would contribute to the hard segment domains, while the flexible ether backbone of the diol could modify the morphology and properties of the final polyurethane, potentially leading to materials with unique thermal and mechanical characteristics.

General Experimental Protocols

The following are generalized protocols for evaluating "1-Butanol, 3-(3-hydroxybutoxy)-" in polyester and polyurethane synthesis. These are illustrative and would require optimization for specific applications.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation